Compound Description: BMS-777607 is a potent and selective Met kinase inhibitor. It exhibits significant anti-tumor activity, achieving complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model. This compound has a favorable pharmacokinetic profile and demonstrated a good safety profile in preclinical studies, leading to its advancement into phase I clinical trials. []
Relevance: Both BMS-777607 and the target compound share the core structure of N-(phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Key structural differences include substitutions on the phenyl ring linked to the nitrogen atom and variations at the 1-position of the dihydropyridine ring. While the target compound features a 4-bromophenyl group and a (2-fluorobenzyl)oxy substituent, BMS-777607 incorporates a 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl group and a 4-fluorophenyl ring at these positions, respectively. These differences highlight the impact of specific substitutions on biological activity and target selectivity. [, ]
Compound Description: This compound represents a novel type II DFG-out inhibitor of RIPK3 kinase. It was identified through structure-based drug design targeting this specific inactive conformation of RIPK3, leading to enhanced selectivity against other kinases. []
Relevance: Similar to N-(4-bromophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide, this RIPK3 inhibitor contains the central N-(phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide scaffold. The key distinctions lie in the substitution pattern on the phenyl ring and the group attached to the nitrogen of the dihydropyridine. The RIPK3 inhibitor features a 3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl ring and a 4-fluorophenyl group, contrasting the 4-bromophenyl and (2-fluorobenzyl)oxy moieties in the target compound. This comparison highlights the versatility of this core structure for targeting diverse kinases through modifications at these positions. []
Compound Description: BMS-A is a drug candidate that demonstrated dose- and time-dependent toxicity to the adrenal cortex in rats. This toxicity was linked to its bioactivation by cytochrome P450 11A1, leading to the formation of a reactive metabolite and covalent binding to adrenal proteins. []
Relevance: Both BMS-A and the target compound, N-(4-bromophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide, share the central N-(phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide scaffold, highlighting the importance of this structure in medicinal chemistry. Notably, BMS-A features a 4-((1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl group attached to the nitrogen and a 4-fluorophenyl substituent at the 1-position of the dihydropyridine ring. These structural variations, compared to the 4-bromophenyl and (2-fluorobenzyl)oxy groups in the target compound, suggest that modifications at these positions can significantly influence the metabolic profile and potential toxicity of these compounds. []
Compound Description: This compound is a potent, reversible endothelial lipase (EL) inhibitor identified through screening efforts. It demonstrated selectivity for EL over lipoprotein lipase (LPL) but was not selective against hepatic lipase (HL). []
Relevance: While sharing the 2-oxo-1,2-dihydropyridine-3-carboxamide core with N-(4-bromophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide, Compound 5 differs significantly in its substitution pattern. The presence of a 3-hydroxy group and a 1-methyl substituent on the dihydropyridine ring, along with the N-(3-(3,4-dichlorophenyl)propyl) group, distinguishes it from the target compound. This comparison underscores the importance of the N-linked aromatic ring and the specific substitutions on the dihydropyridine core for determining target selectivity and biological activity within this class of compounds. []
Compound Description: Identified through deck mining, Compound 6a is a reversible inhibitor of EL, exhibiting selectivity over LPL but lacking selectivity against HL. Despite promising in vitro activity, it did not increase HDL-C levels in vivo, suggesting a need for more physiologically relevant assays during drug development. []
Relevance: Compound 6a, while structurally distinct from N-(4-bromophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide, provides valuable insight into structure-activity relationships. The core structure of Compound 6a differs with a 2,5-dihydro-1H-pyrrole ring instead of the 1,2-dihydropyridine found in the target compound. Despite this difference, both compounds share a carboxamide group at position 3 and an aromatic ring linked through an alkyl chain to the nitrogen atom. This comparison underscores the possibility of exploring alternative core structures while maintaining key pharmacophoric elements for interacting with similar biological targets. []
Compound Description: Compound 7c is an optimized derivative of Compound 6a, designed to improve EL inhibition and pharmacokinetic properties. Although it showed improved pharmacokinetics, it failed to increase HDL-C levels in vivo. This finding emphasizes the importance of incorporating in vitro assays that accurately reflect in vivo conditions during drug development. []
Relevance: Similar to Compound 6a, Compound 7c incorporates a 2,5-dihydro-1H-pyrrole core instead of the 1,2-dihydropyridine found in N-(4-bromophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide. This comparison emphasizes the potential of exploring modifications to the core heterocyclic structure while retaining key pharmacophoric elements, such as the carboxamide at position 3 and an N-linked aromatic ring, for activity against EL. While these compounds highlight an alternative scaffold, they reinforce the importance of rigorous in vitro and in vivo evaluation to ensure successful translation of enzyme inhibition to desired pharmacological effects. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.